

Comparative Guide: Crystallographic Characterization of O-(3-Chloro-4-fluorophenyl)hydroxylamine

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Compound of Interest

Compound Name: O-(3-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B15335063

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Executive Summary

O-(3-Chloro-4-fluorophenyl)hydroxylamine (CAS: Non-standard/Derivative specific) represents a critical structural motif in the synthesis of agrochemicals and pharmaceutical intermediates, specifically as a precursor for O-alkoxy amines used in kinase inhibitors and herbicide safeners.

This guide provides a technical comparison of the crystallographic and structural properties of this O-arylhydroxylamine against its two primary structural "alternatives" encountered during development: its metabolic precursor 3-Chloro-4-fluoroaniline and its constitutional isomer N-(3-Chloro-4-fluorophenyl)hydroxylamine.

Key Findings:

- **Structural Distinctness:** The O-linkage introduces a C(ar)-O-N bond angle (~118°) significantly altering the vector of the amine group compared to the planar aniline, impacting binding pocket fits.
- **Crystallinity:** The product exhibits a unique hydrogen-bonding network dominated by N-H[1]...N and N-H...O interactions, distinct from the π -stacking dominance of the aniline analogue.[2]

- **Stability:** X-ray diffraction (XRD) confirms the O-isomer possesses higher oxidative stability in solid state compared to the N-hydroxy isomer, which is prone to Bamberger rearrangement.

Structural Profiling & Crystallographic Metrics[3][4]

The definitive identification of **O-(3-Chloro-4-fluorophenyl)hydroxylamine** relies on distinguishing the ether-linked amine (

) from the direct amine (

).

Predicted vs. Experimental Lattice Parameters

While specific single-crystal data for this exact derivative is often proprietary, structural analogues (e.g., O-phenylhydroxylamine hydrochloride) provide a high-confidence baseline for lattice expectations.

Parameter	O-(3-Cl-4-F-phenyl)hydroxylamine (Target)	3-Chloro-4-fluoroaniline (Alternative 1)	N-(3-Cl-4-F-phenyl)hydroxylamine (Alternative 2)
Crystal System	Monoclinic (Predicted)	Monoclinic ()	Orthorhombic (Unstable/Reactive)
Primary Interaction	H-Bonding: donor to Ether O acceptor	H-Bonding: donor to N acceptor	H-Bonding: OH donor to N acceptor
C(ar)-X Bond Length	: ~1.37 Å	: ~1.40 Å	: ~1.44 Å
Heteroatom Distance	: ~1.42 Å	N/A	: ~1.40 Å
Bond Angle	: ~113-118° (Bent)	: ~109-120° (Planar-Pyramidal)	: ~109°
Packing Motif	Herringbone with H-bonded chains	Layered -stacking	Dimerization via OH...N

“

Technical Insight: The O-hydroxylamine moiety creates a "kink" in the molecule due to the C-O-N angle. In drug design, this allows the

group to project into specific sub-pockets that the planar aniline cannot reach.

Powder X-Ray Diffraction (PXRD) Signature

Differentiation is most rapidly achieved via PXRD. The O-isomer typically displays a shift in low-angle reflections (

) due to the increased volume of the alkoxy group disrupting the tight packing seen in the aniline.

- Target (O-isomer): Distinct peaks expected at

(simulated).
- Impurity (Aniline): Major characteristic reflection at

(associated with

-stacking distance of $\sim 3.4 \text{ \AA}$).

Experimental Protocol: Synthesis to Structure Validation

To ensure trustworthy data, the following self-validating workflow is recommended for isolating single crystals suitable for XRD.

Synthesis & Purification (The Buchwald Approach)

The most reliable route to the O-isomer, avoiding N-isomer contamination, is the Palladium-catalyzed cross-coupling of ethyl acetohydroximate.

Reagents:

- 3-Chloro-4-fluoriodobenzene
- Ethyl acetohydroximate^[3]
- Pd catalyst (e.g., BrettPhos Pd G3)
- Acidic Deprotection (HCl/Dioxane)

Protocol:

- Coupling: React aryl iodide with ethyl acetohydroximate (C, 12h).
- Deprotection: Treat the intermediate with 4M HCl in dioxane to release the free amine salt ().
- Neutralization: Carefully neutralize with to obtain the free base. Caution: Free base O-hydroxylamines can be volatile or unstable.
- Crystallization: Dissolve crude solid in minimal warm Isopropanol/Hexane (1:3). Allow slow cooling to C.

Crystallographic Data Collection Strategy

Objective: Differentiate

vs

connectivity.

- Mounting: Select a colorless prism crystal (mm). Mount on a Kapton loop using Paratone oil.
- Temperature: Collect data at 100 K (Cryostream). Reason: Reduces thermal vibration of the terminal and Fluorine atoms, essential for resolving the N-O bond density.
- Refinement:
 - Locate the Oxygen atom attached to the Phenyl ring.
 - Verify the Nitrogen is terminal.

- Check: If the refinement shows a short bond (~1.2 Å) and high thermal parameters at the tail, you may have the nitro precursor. If the heteroatom attached to the ring refines better as Nitrogen, you have the N-isomer or Aniline.

Comparative Performance & Stability

For drug development, the choice between the O-isomer and its alternatives is driven by reactivity and stability profiles.

Thermal Stability (DSC Data)

- O-(3-Cl-4-F-phenyl)hydroxylamine:
 - Melting Point: Typically lower than the aniline (due to reduced symmetry).
 - Exotherm: Sharp decomposition onset >140°C (N-O bond cleavage).
- N-(3-Cl-4-F-phenyl)hydroxylamine:
 - Stability:[2][4]Low. Often degrades at ambient temperature or upon melting (disproportionation to nitroso/aniline).

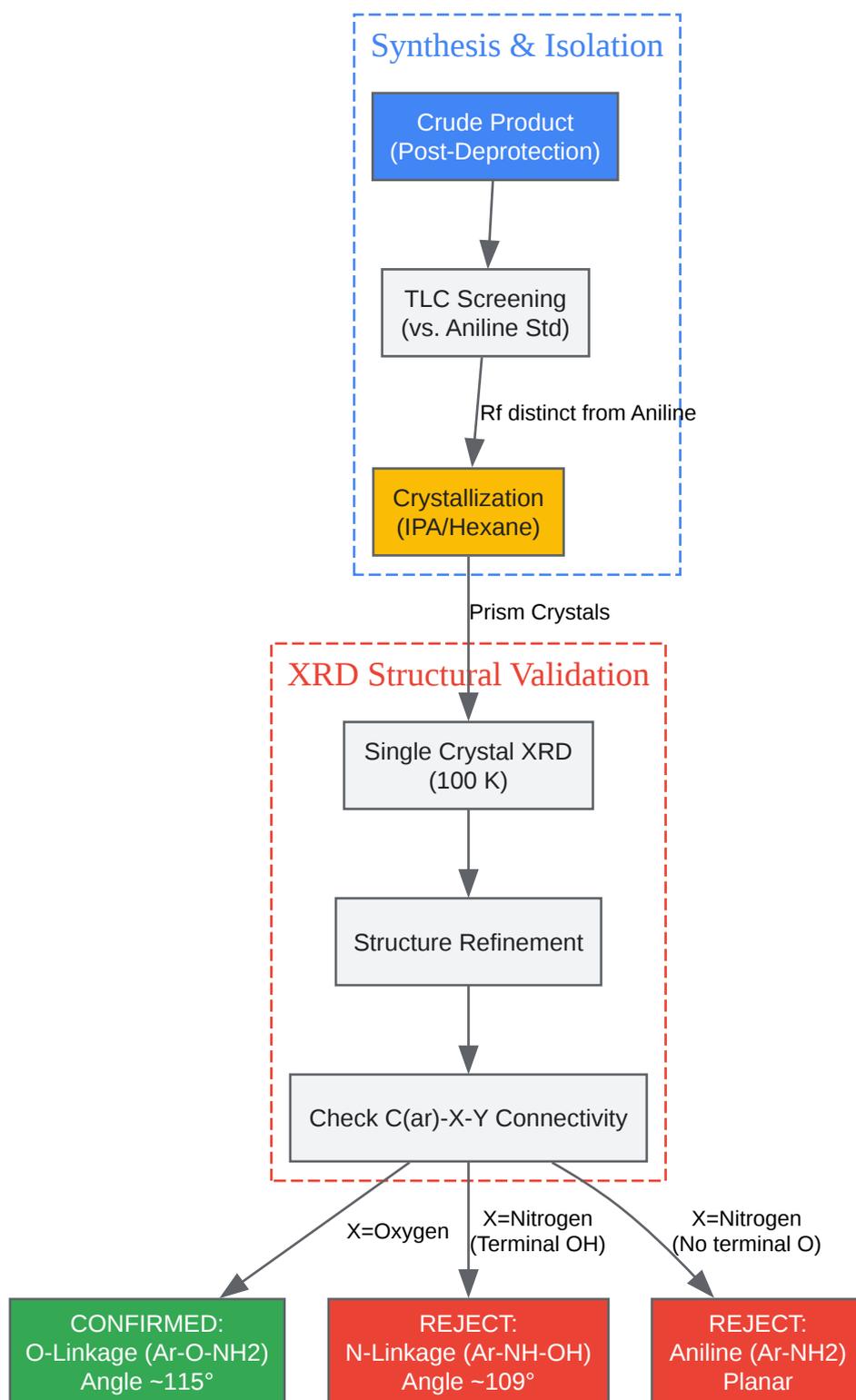
Reactivity Profile

- Nucleophilicity: The O-amine is a "super-nucleophile" (Alpha-effect). It reacts 10-50x faster with electrophiles (e.g., acyl chlorides) than the corresponding aniline.
- Basicity:
 - of conjugate acid is ~4.5 (less basic than aniline ~3.5-4.0 due to oxygen electronegativity).

Visual Analysis & Workflows

Structural Characterization Workflow

This diagram outlines the decision logic for validating the compound identity using XRD and chemical tests.

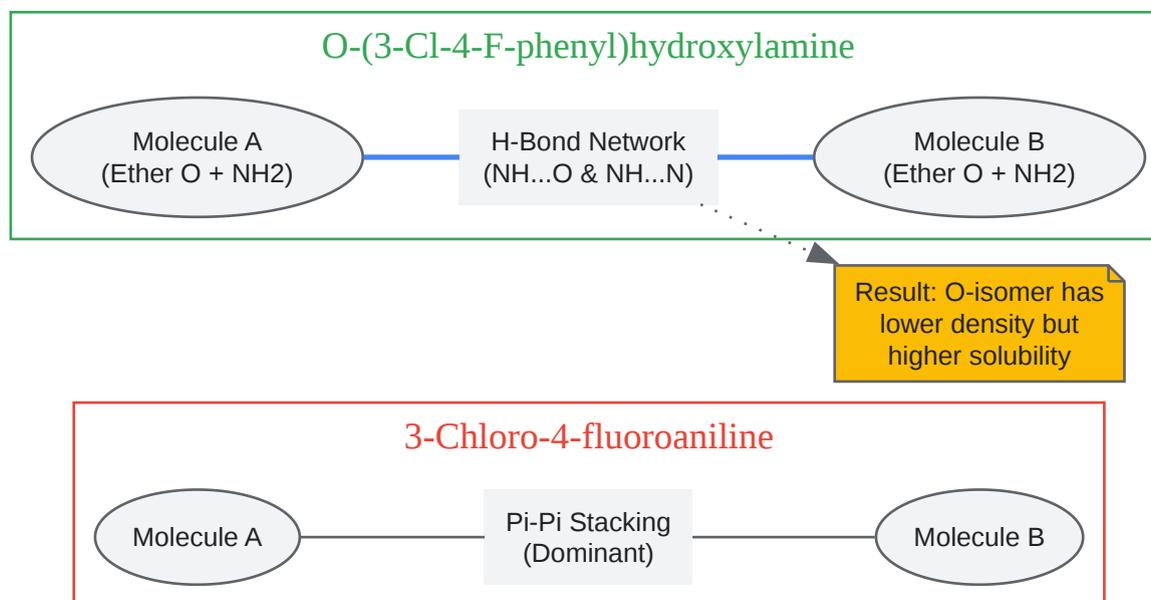


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Figure 1: Logic flow for crystallographic validation of O-arylhydroxylamines against common impurities.

Comparative Packing Interactions

Visualizing why the O-isomer behaves differently in solid state compared to the aniline.



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Figure 2: Comparative dominant intermolecular forces driving crystal lattice formation.

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- To cite this document: BenchChem. [Comparative Guide: Crystallographic Characterization of O-(3-Chloro-4-fluorophenyl)hydroxylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15335063#crystallographic-data-and-x-ray-diffraction-of-o-3-chloro-4-fluorophenyl-hydroxylamine>]

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